Product packaging for Sporidesmolide I(Cat. No.:)

Sporidesmolide I

Cat. No.: B10778767
M. Wt: 638.8 g/mol
InChI Key: VDFMWZBFYMHHDB-ZPJGBUAPSA-N
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Description

Classification within Natural Product Chemistry

In the broad field of natural product chemistry, Sporidesmolide (B1140420) I is classified as a cyclodepsipeptide. Cyclodepsipeptides are a class of cyclic peptides where at least one amide bond is replaced by an ester linkage. nih.govresearchgate.net These compounds are typically secondary metabolites produced by microorganisms, fungi, and marine organisms. nih.govnih.gov Sporidesmolide I is specifically a fungal metabolite, produced by the fungus Pithomyces chartarum (formerly known as Sporidesmium bakeri Syd). nih.govmicrobiologyresearch.org

Depsipeptides are a group of polyketides, which are synthesized from simple acyl-CoA precursors through a series of condensation reactions. clinicalgate.comnih.gov The structural diversity of cyclodepsipeptides, including this compound, arises from variations in the constituent amino and hydroxy acids, as well as modifications to the core ring structure. nih.gov

Historical Perspective of this compound Research

Research into this compound dates back to the mid-20th century. It was first identified as a metabolic product of the fungus Sporidesmium bakeri Syd in research published in 1960. nih.gov A pivotal moment in the study of this compound came in 1962 when its chemical structure was elucidated. rsc.org This early work laid the foundation for understanding the chemical nature of this compound and other related cyclodepsipeptides produced by Pithomyces chartarum.

Subsequent research has focused on various aspects of this compound, including its biosynthesis, the isolation of other related sporidesmolides, and its biological activities. tandfonline.comresearchgate.net The study of Pithomyces chartarum and its metabolites, including the sporidesmolides and the mycotoxin sporidesmin (B73718), has been particularly significant in the context of "facial eczema," a disease affecting ruminants that is caused by the toxins produced by this fungus. tandfonline.comnih.gov

Significance as a Cyclodepsipeptide in Chemical Biology

The significance of this compound as a cyclodepsipeptide in chemical biology is multifaceted. Cyclodepsipeptides, as a class, are of great interest due to their wide range of potent biological activities, which include antimicrobial, antiviral, insecticidal, and cytotoxic effects. nih.govresearchgate.netnih.gov This broad spectrum of activity makes them attractive candidates for drug discovery and development.

The unique cyclic and often conformationally constrained structure of cyclodepsipeptides like this compound provides a rigid scaffold that can lead to high-affinity and selective interactions with biological targets. nih.gov While this compound itself is not as extensively studied for its therapeutic potential as some other cyclodepsipeptides, research into its properties contributes to the broader understanding of this important class of natural products. For instance, studies on the phytotoxic properties of hydrolytic products of this compound, known as sporidesmolic acids, have shown inhibitory effects on plant structures. tandfonline.com The investigation of such compounds helps to elucidate structure-activity relationships and informs the design of novel synthetic analogues with potentially enhanced or more specific biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H58N4O8 B10778767 Sporidesmolide I

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S,9S,12R,15R,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFMWZBFYMHHDB-ZPJGBUAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies

Fungal Origin and Associated Species

Pithomyces chartarum as Primary Source

The fungus Pithomyces chartarum (formerly Sporidesmium bakeri) is widely recognized as the primary source for the isolation of sporidesmolides, including sporidesmolide (B1140420) I. This saprophytic fungus is commonly found on decaying plant matter in pastures and soil drugfuture.comup.ac.za. Research has established that sporidesmolides are produced by P. chartarum, particularly in association with its conidia (spores) psu.edumicrobiologyresearch.org. Studies have shown that the production of sporidesmolides by P. chartarum is often linked to the sporulation process, with yields being proportional to the number of conidia produced psu.edumicrobiologyresearch.org.

Related Pithomyces Species and Analogous Depsipeptide Production

Beyond P. chartarum, other species within the Pithomyces genus have also been investigated for their production of depsipeptides. For instance, Pithomyces atro-olivaceus and P. graminicola have been found to produce angolide, a cyclotetradepsipeptide cdnsciencepub.com. Furthermore, P. maydicus has been identified as a producer of sporidesmolide IV, a congener of sporidesmolide I cdnsciencepub.com. Pithomyces cynodontis has also been noted for its production of angolide tandfonline.com. These findings suggest a broader capacity within the Pithomyces genus for synthesizing cyclic depsipeptides, indicating potential chemotaxonomic distinctions within the genus based on the specific metabolites produced cdnsciencepub.com.

Occurrence in Diverse Biological Systems

Detection in Termite Gut Metabolomes

This compound has been detected in the gut metabolomes of various fungus-farming termites nih.govresearchgate.netresearchgate.netmdpi.comnih.gov. Studies analyzing the chemical profiles of termite guts have identified this compound and its congeners, such as sporidesmolide II and V, in species belonging to the genera Macrotermes and Odontotermes researchgate.netcdnsciencepub.com. This presence suggests a role for these compounds within the complex symbiotic relationship between termites and their gut microbiota, which often includes symbiotic fungi like Termitomyces nih.govresearchgate.netmdpi.com. The detection of this compound in these systems highlights the potential for microbial production of bioactive compounds within insect digestive tracts nih.govresearchgate.netmdpi.com.

Ecological Contexts of Natural Production

The ecological roles of sporidesmolides, including this compound, are still being elucidated. However, their presence in termite guts suggests potential involvement in the symbiotic interactions or defensive mechanisms within these ecosystems nih.govresearchgate.netmdpi.com. In the context of Pithomyces chartarum, sporidesmolides, along with the mycotoxin sporidesmin (B73718), are produced by the fungus, which can impact pasture health and livestock up.ac.zapsu.eduresearchgate.netresearchgate.netjiaci.org. Some research indicates that compounds produced by symbiotic fungi in termite guts, such as β-carboline and formylated phloroglucinols, may have antimicrobial or fungicidal activities that indirectly support termites by combating pathogens researchgate.net. It is hypothesized that sporidesmolides may play a similar role, potentially contributing to the defense of the termite colony or its fungal symbionts nih.govresearchgate.netmdpi.com.

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound from its natural sources, primarily fungal cultures or complex biological matrices like termite guts, typically involve a multi-step process employing various separation and analytical techniques. These methods are fundamental to natural products chemistry and aim to extract, purify, and structurally elucidate target compounds from complex mixtures hilarispublisher.comatlanchimpharma.comnih.govresearchgate.net.

Key methodologies employed include:

Solvent Extraction : Initial extraction of metabolites from fungal biomass or biological samples is commonly performed using organic solvents such as chloroform (B151607) or dichloromethane (B109758) cdnsciencepub.comhilarispublisher.comnih.gov.

Chromatographic Techniques : A series of chromatographic methods are crucial for separating this compound from other co-extracted compounds. These include:

Column Chromatography (CC) : This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase hilarispublisher.comnih.govresearchgate.net.

Thin-Layer Chromatography (TLC) : Used for qualitative analysis and preliminary separation, TLC helps monitor the progress of purification hilarispublisher.comnih.gov.

High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative HPLC are powerful tools for achieving high resolution and purity, allowing for the isolation of individual sporidesmolides hilarispublisher.comatlanchimpharma.comnih.gov. Reversed-phase HPLC is frequently utilized atlanchimpharma.comnih.gov.

Vacuum Liquid Chromatography (VLC) : Another chromatographic method used for separating complex mixtures nih.gov.

Crystallization : For compounds that can crystallize, this method offers a highly effective means of achieving high purity drugfuture.comatlanchimpharma.com. This compound has been purified through recrystallization from solvents like acetic acid cdnsciencepub.com.

Vacuum Sublimation : This technique can be employed for the purification of certain compounds by converting them directly from solid to gas and back to solid, bypassing the liquid phase cdnsciencepub.com.

The selection and combination of these techniques are tailored to the physical and chemical properties of this compound, such as its solubility and polarity, to achieve optimal isolation and purity nih.gov.

Compound List

this compound

Sporidesmolide II

Sporidesmolide III

Sporidesmolide IV

Sporidesmolide V

Angolide

Sporidesmin

Harmane

Lumichrome

Formylated phloroglucinols

Scleroderolide

Zaltoprofen

Quinic acid

Biflorin

Magnesium dipropionate

Elucidation of Molecular Structure and Absolute Stereochemistry

Early Structural Determinations of Sporidesmolide (B1140420) I

The initial approaches to deciphering the structure of Sporidesmolide I relied heavily on chemical degradation methods, primarily through hydrolysis. These early studies involved breaking down the cyclic structure into its smaller, more readily identifiable components. By subjecting this compound to acidic or alkaline hydrolysis, researchers were able to cleave the ester and amide bonds that form the depsipeptide ring.

The resulting mixture of constituents was then meticulously separated and analyzed. These investigations revealed that this compound is composed of a repeating sequence of an α-hydroxy acid and an amino acid. Specifically, the hydrolysate was found to contain L-valine, D-leucine, and L-N-methylleucine, along with D-α-hydroxyisovaleric acid. The identification of these specific stereoisomers was a critical step in the early elucidation of the molecule's structure.

Early spectroscopic techniques, though rudimentary by modern standards, provided supplementary evidence for the proposed structure. Techniques such as infrared (IR) spectroscopy helped to identify the presence of characteristic functional groups, including ester and amide linkages, which are fundamental to the depsipeptide nature of this compound.

A significant breakthrough in the early structural determination came from X-ray crystallography studies. The work of Hodgkin and Oughton in 1957 on the crystal structure of a sporidesmolide provided concrete evidence for the cyclic nature of the molecule and the sequence of its constituent residues. This crystallographic data, in conjunction with the results from chemical degradation, allowed for the proposal of the complete molecular structure of this compound.

Application of Modern Spectroscopic Methods for Structure Confirmation

With the advancement of analytical chemistry, modern spectroscopic techniques have provided powerful tools to confirm and refine the structure of this compound, largely supplanting the need for extensive chemical degradation. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been particularly instrumental.

Mass Spectrometry (MS): HRMS allows for the precise determination of the molecular weight of this compound, providing a direct confirmation of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, can provide valuable information about the sequence of the amino and hydroxy acid residues within the cyclic structure. The fragmentation patterns observed are consistent with the established sequence of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy have been pivotal in providing a detailed picture of the connectivity of atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each proton in the molecule. The chemical shifts and coupling constants of these signals provide information about the local chemical environment and the dihedral angles between adjacent protons, offering insights into the conformation of the molecule in solution.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbonyl carbons are particularly informative for confirming the presence of both ester and amide linkages.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together the individual amino and hydroxy acid residues.

The comprehensive data obtained from these modern spectroscopic methods have provided unequivocal confirmation of the molecular structure of this compound that was initially proposed based on earlier chemical and crystallographic studies.

Stereochemical Assignments and Chiral Configuration Analysis

A complete understanding of the structure of this compound requires the determination of the absolute stereochemistry of each of its chiral centers. The molecule contains several stereogenic centers within its amino acid and hydroxy acid residues.

The determination of the D/L configuration of the amino acid and α-hydroxy acid constituents was achieved through a combination of techniques:

Chiral Chromatography: Following hydrolysis of this compound, the resulting mixture of amino acids and hydroxy acids can be analyzed using chiral chromatography. By comparing the retention times of the constituents with those of authentic D and L standards, the absolute configuration of each chiral center can be determined. For instance, acid hydrolysis of sporidesmolides followed by analysis on chiral plates has been used to identify the stereochemistry of the constituent amino acids. cdnsciencepub.com

Optical Rotation: The specific optical rotation of the isolated constituents can also be compared to the known values for the pure enantiomers to assign the stereochemistry.

Through these methods, the stereochemical configuration of the components of this compound has been established as:

ConstituentStereochemical Configuration
ValineL
LeucineD
N-methylleucineL
α-hydroxyisovaleric acidD

Comparative Structural Analysis with Sporidesmolide Analogs (e.g., Sporidesmolide II, III, V)

This compound is the progenitor of a family of related cyclic depsipeptides, including Sporidesmolide II, III, and V. These analogs share the same core cyclic structure but differ in the substitution of one or more of their constituent residues. A comparative analysis of their structures highlights the subtle variations within this family of natural products.

The primary structural differences between this compound and its analogs lie in the amino acid and hydroxy acid side chains. For example, Sporidesmolide II differs from this compound in the substitution of the L-valine residue with L-isoleucine. Sporidesmolide V is a higher homologue of Sporidesmolide II. cdnsciencepub.com

The structural similarities and differences are readily apparent in their spectroscopic data, particularly their NMR and mass spectra.

Comparative Mass Spectrometry Data: High-resolution mass spectrometry provides a clear distinction between the analogs based on their different molecular weights. The fragmentation patterns in MS/MS experiments can also be used to pinpoint the location of the structural modifications within the cyclic depsipeptide sequence.

The following table summarizes the key structural features of this compound and some of its common analogs:

CompoundMolecular FormulaMolecular WeightVariable Residue 1Variable Residue 2
This compound C₃₃H₅₈N₄O₈650.84L-ValineD-Leucine
Sporidesmolide II C₃₄H₆₀N₄O₈668.88L-IsoleucineD-Leucine
Sporidesmolide III C₃₄H₆₀N₄O₈668.88L-ValineD-Isoleucine
Sporidesmolide V C₃₅H₆₂N₄O₈682.90L-IsoleucineD-Isoleucine

This comparative analysis not only aids in the characterization of new sporidesmolide analogs but also provides insights into the biosynthetic pathways responsible for generating this diversity.

Biosynthetic Pathways and Precursor Incorporation Studies

Non-Ribosomal Peptide Synthetase (NRPS) Involvement in Depsipeptide Biosynthesis

The biosynthesis of depsipeptides like Sporidesmolide (B1140420) I is carried out by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). nih.gov Unlike ribosomal protein synthesis, NRPSs are capable of incorporating non-proteinogenic amino acids and other building blocks, such as hydroxy acids, into the growing peptide chain. nih.gov

NRPSs are organized in a modular fashion, with each module responsible for the recognition, activation, and incorporation of a specific monomer. A typical NRPS module consists of three core domains:

Adenylation (A) domain: This domain selects and activates the specific amino acid or hydroxy acid substrate by converting it into an adenylate.

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): The activated monomer is then transferred to the T domain, which holds the growing peptide chain.

Condensation (C) domain: This domain catalyzes the formation of the peptide or ester bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.

The sequence of modules on the NRPS enzyme dictates the sequence of monomers in the final depsipeptide product. nih.gov

Elucidation of Precursor Amino Acids and Hydroxy Acids

Early studies utilizing radiolabeled precursors were instrumental in identifying the building blocks of sporidesmolides. While detailed experimental data from the foundational studies on Sporidesmolide I precursor incorporation are not extensively available in recent literature, seminal work by Butler and Russell demonstrated the incorporation of ¹⁴C-labelled amino acids into this compound by Pithomyces chartarum. This research laid the groundwork for understanding the primary metabolic origins of this class of compounds.

Based on the structure of this compound, the constituent amino acids and hydroxy acids have been identified. The specific precursors are L-valine, L-leucine, L-isoleucine, and 2-hydroxy-isovaleric acid. The N-methyl group on one of the amino acid residues is derived from S-adenosyl methionine.

Mechanistic Insights into Macrocyclization and Lactone Bond Formation

The final step in the biosynthesis of this compound is the macrocyclization of the linear depsipeptide precursor, which involves the formation of a lactone (ester) bond. This crucial step is typically catalyzed by a specific domain within the NRPS assembly line. In many fungal NRPSs, this cyclization and release of the final product are carried out by a terminal thioesterase (TE) domain or a specialized condensation (CT) domain. nih.govnih.gov

The TE domain acts by first transferring the fully assembled linear depsipeptide from the final T domain to an active site serine residue within the TE domain. Subsequently, it catalyzes an intramolecular nucleophilic attack by the hydroxyl group of the N-terminal hydroxy acid on the C-terminal thioester, resulting in the formation of the cyclic lactone and release of the mature this compound from the enzyme complex. nih.govnih.gov

Enzymology of this compound Biosynthesis

The specific enzymes and the corresponding gene cluster responsible for the biosynthesis of this compound in Pseudopithomyces chartarum have not been fully characterized in recent literature. While the genome of Pseudopithomyces chartarum has been sequenced, the primary focus of genomic studies has been on the identification of the gene cluster for sporidesmin (B73718), a different mycotoxin produced by this fungus. biorxiv.org

It is highly probable that a dedicated multi-modular NRPS is responsible for the assembly of this compound. The identification and characterization of this NRPS would require targeted genomic and biochemical studies, including gene knockout experiments and in vitro reconstitution of the biosynthetic pathway.

Influence of Culture Conditions and Substrates on Biosynthetic Production

The production of sporidesmolides, including this compound, by Pithomyces chartarum is intricately linked to the fungus's growth conditions and sporulation. microbiologyresearch.orgmicrobiologyresearch.org Various environmental and nutritional factors have been shown to influence the yield of these secondary metabolites.

Temperature and Sporulation:

Research has demonstrated a strong correlation between sporulation and the production of sporidesmolides. microbiologyresearch.orgmicrobiologyresearch.org Conditions that favor heavy sporulation generally lead to higher yields of these compounds. The optimal temperature for the growth of P. chartarum and the production of its secondary metabolites is around 24°C. wikipedia.orgmdpi.com While the fungus can grow over a broader temperature range, sporidesmin production, which is often studied alongside sporidesmolides, occurs within a narrower range of 20-25°C. researchgate.net

Culture Type:

Studies comparing surface and submerged cultures have shown that sporidesmin is produced in both, though yields can vary significantly between different isolates of the fungus. microbiologyresearch.org Notably, sporidesmolides were not detected in cultures that did not undergo sporulation, further emphasizing the link between these processes. microbiologyresearch.org In shaken cultures where sporulation is suppressed despite good mycelial growth, sporidesmin production is also absent. microbiologyresearch.org

Nutrient Sources:

The composition of the culture medium, particularly the carbon and nitrogen sources, plays a critical role in the production of secondary metabolites by fungi. While specific optimization studies for this compound are not extensively detailed, research on other fungal secondary metabolites highlights the importance of these factors. For instance, the choice of nitrogen source (e.g., organic sources like peptone versus inorganic sources like ammonium (B1175870) salts) can significantly impact the yield and composition of the produced metabolites. researchgate.netmdpi.comnih.gove-algae.org The optimal pH of the culture medium is another crucial parameter that needs to be controlled for efficient production. scirp.orgnih.gov

The following table summarizes the influence of various factors on the production of secondary metabolites in Pithomyces chartarum:

FactorInfluence on ProductionReferences
Temperature Optimal around 24°C for growth and sporulation. wikipedia.orgmdpi.com
Sporulation Strong positive correlation with sporidesmolide production. microbiologyresearch.orgmicrobiologyresearch.org
Culture Type Produced in both surface and submerged cultures, but linked to sporulation. microbiologyresearch.org
Nitrogen Source Influences biomass and secondary metabolite yields in fungi. researchgate.netmdpi.comnih.gove-algae.org
pH Optimal pH is crucial for fungal growth and metabolite production. scirp.orgnih.gov

Chemical Synthesis Strategies and Analogue Development

Total Synthesis Approaches to Sporidesmolide (B1140420) I

The total synthesis of complex natural products like Sporidesmolide I is a cornerstone of synthetic organic chemistry, pushing the boundaries of methodology and providing access to these molecules for further study.

Retrosynthetic analysis is a fundamental strategy for planning the synthesis of complex molecules. It involves working backward from the target molecule, breaking it down into simpler, more accessible precursor fragments through "disconnections" wikipedia.orgias.ac.in. For this compound, retrosynthetic analysis would identify key bonds, such as the ester linkage within the macrocycle, the amide bonds, and specific carbon-carbon bonds, as potential disconnection points. These disconnections reveal the required building blocks, guiding the selection of starting materials and synthetic routes. The strategic placement of functional groups and the consideration of stereochemistry are paramount during this planning phase to ensure the feasibility and efficiency of the forward synthesis wikipedia.orgias.ac.in. While specific retrosynthetic pathways for this compound are not detailed in the provided search results, the general principles involve dissecting the cyclodepsipeptide into linear peptide and hydroxy acid precursors.

Synthetic strategies for complex molecules can broadly be categorized into linear and convergent approaches fiveable.mewikipedia.orgpsu.edu.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring its biological activity and understanding structure-activity relationships (SAR) semanticscholar.orgnih.gov. By systematically modifying specific parts of the this compound structure—such as amino acid residues, hydroxy acid components, or the macrocyclic ring size—researchers can probe how these changes affect the molecule's properties and efficacy. This synthetic endeavor allows for the fine-tuning of biological activity, potentially leading to compounds with improved therapeutic profiles. The synthesis of derivatives often involves modifying existing structures or incorporating non-natural amino acids or modified hydroxy acids into the peptide backbone semanticscholar.orgnih.gov.

Chemoenzymatic Synthesis Methods for Depsipeptides

Chemoenzymatic synthesis offers a powerful hybrid approach, combining the precision of chemical synthesis with the efficiency and selectivity of enzymatic transformations beilstein-journals.orgrsc.orgacs.orgnih.gov. For depsipeptides like this compound, enzymes, particularly thioesterase (TE) domains, can play a significant role in the crucial macrocyclization step, forming the ester bond that closes the ring beilstein-journals.orgacs.orgnih.gov. These enzymes can often accept modified substrates and operate under mild conditions, potentially leading to more efficient and sustainable synthetic routes beilstein-journals.orgrsc.org. For instance, chemoenzymatic strategies have been successfully employed in the synthesis of other macrocyclic peptides and polyketides, demonstrating the potential of this methodology for complex natural products beilstein-journals.orgrsc.orgacs.orgnih.gov. The use of enzymes can also facilitate stereoselective synthesis, a critical aspect for complex chiral molecules rsc.org.

Stereocontrolled Synthesis Methodologies in Cyclodepsipeptide Chemistry

Achieving the correct stereochemistry at each chiral center is a paramount challenge in the synthesis of cyclodepsipeptides like this compound nih.govpnas.orgpnas.orgresearchgate.netmdpi.com. Stereocontrolled synthesis methodologies aim to ensure the formation of specific stereoisomers with high fidelity. This often involves employing asymmetric synthesis techniques, such as chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions, to introduce chirality with precise control nih.govpnas.orgpnas.orgresearchgate.net. For example, iterative conjugate additions with high diastereoselectivity have been utilized in the synthesis of complex acyclic precursors for cyclodepsipeptides, where the control of methyl group stereochemistry was achieved through 1,3-induction nih.govpnas.orgpnas.orgresearchgate.net. The development of robust stereoselective methods is essential for accessing biologically active stereoisomers of this compound and its analogues.

Compound List:

this compound

Sporolide B

9-epi-Sporolide B

(-)-doliculide

Seongsanamide E

Apratoxin A

Spiruchostatin

FK228

Ramoplanin

Micropeptin T-20

Ahp-cyclodepsipeptide

Symplocamide A

Pristinamycin IE

Gramicidin S

L-(αMe)Hyv

L-Ala

L-Val

Aib

Biological Activities and Mechanistic Investigations

Spectrum of Reported Biological Activities of Sporidesmolides

Initial investigations into the metabolites of Pithomyces chartarum have revealed a range of biological effects. However, specific data for Sporidesmolide (B1140420) I in many of these areas are not extensively documented in publicly available scientific literature.

While fungal metabolites are a rich source of cytotoxic compounds with potential anticancer applications, specific studies detailing the cytotoxic effects of Sporidesmolide I against a panel of human cancer cell lines are not extensively reported. Research on the producing fungus, Pithomyces chartarum, has often focused on the toxicity of sporidesmin (B73718). One study noted that an extract from a sporidesmin-producing isolate was highly toxic in cell culture, whereas extracts from a non-sporidesmin-producing isolate did not elicit a cytotoxic response in HEp-2 cells, suggesting that other metabolites like this compound may not be the primary cytotoxic agents from this fungus nih.gov. Further research is required to isolate this compound and assess its specific cytotoxic profile against various cancer cell lines, which would typically involve determining its IC50 (half maximal inhibitory concentration) values.

Natural products are frequently investigated for their ability to modulate the immune system. The potential of this compound to influence inflammatory responses, for instance, by affecting cytokine production or the activity of immune cells such as macrophages and lymphocytes, has not been specifically detailed in published research. Comprehensive studies are needed to understand if this compound possesses any immunomodulatory properties.

Many natural compounds exhibit their biological effects through the inhibition of specific enzymes. There is a lack of specific data on the enzyme inhibition profile of this compound. Investigations into whether this compound can inhibit key enzymes involved in various disease pathways could reveal potential therapeutic applications.

Identification of Cellular and Molecular Targets of this compound

The identification of specific cellular and molecular targets is crucial for understanding the mechanism of action of a bioactive compound. Currently, the scientific literature does not provide specific details on the cellular or molecular targets of this compound. Research in this area would be necessary to elucidate how this compound exerts its biological effects at a molecular level.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. Such studies involve synthesizing and testing analogues of the parent compound to determine which structural features are essential for its activity. To date, there are no available SAR studies specifically focused on this compound and its biological effects. However, research on the hydrolytic products of this compound, namely sporidesmolic acids A and B, has provided some insight into the activity of related structures. These sporidesmolic acids have demonstrated phytotoxic effects, causing chlorosis and wilting in detached leaves of Chenopodium amaranticolor and inhibiting the elongation of barley coleoptile sections tandfonline.com. This suggests that the core structure, when modified, can exhibit biological activity, though this is not a direct SAR study of this compound itself.

Proposed Mechanisms of Action at the Molecular Level

Extensive literature searches did not yield specific research findings on the detailed molecular mechanisms of action for this compound. While the broader class of cyclodepsipeptides has been associated with various biological activities, including the induction of apoptosis and cell cycle arrest, specific studies elucidating the direct molecular targets, effects on signaling pathways such as caspase activation or Bcl-2 family protein modulation, and impacts on cell cycle regulatory proteins for this compound are not available in the reviewed scientific literature.

One study noted that the biological activity of this compound has not been extensively investigated. Another mention in the context of termite gut metabolomes reiterated that limited work has been conducted on the bioactivities of sporidesmolides, with one cited study finding no significant antibacterial or antifungal activity.

Due to the absence of detailed research on the molecular mechanisms of this compound, no data on specific molecular targets, affected signaling pathways, or protein interactions can be provided. Consequently, the creation of data tables detailing these aspects is not possible at this time. Further research is required to elucidate the specific molecular mechanisms underlying the biological activities of this compound.

Advanced Research Techniques and Future Perspectives

Modern Metabolomics and Proteomics for Comprehensive Sporidesmolide (B1140420) I Research

Modern "omics" technologies, particularly metabolomics and proteomics, offer powerful tools for a holistic investigation of Sporidesmolide I. These approaches allow for the large-scale study of small molecules (metabolites) and proteins, respectively, providing a comprehensive snapshot of the biological state of the producing organism under specific conditions. mdpi.comcreative-proteomics.comresearchgate.net

Proteomics complements metabolomics by identifying and quantifying the proteins expressed by the fungus. nih.govnih.gov This is vital for pinpointing the enzymes involved in the this compound biosynthetic pathway. By correlating protein expression profiles with metabolomic data, researchers can identify candidate enzymes whose abundance is linked to this compound production. nih.gov These integrated multi-omics approaches provide a powerful strategy for elucidating complex biological systems and have been successfully applied to study other fungal metabolites. mdpi.comnih.gov

Technology Application in this compound Research Expected Outcomes

| Metabolomics | - Profiling of fungal extracts to identify this compound and its analogs.

  • Comparative analysis of metabolic profiles under different growth conditions.
  • Identification of biosynthetic precursors and related metabolites. | - A comprehensive map of the sporidesmolide family of compounds.
  • Understanding the influence of environmental factors on production.
  • Elucidation of the metabolic network surrounding this compound. | | Proteomics | - Identification of proteins differentially expressed in high vs. low producing strains.
  • Pinpointing enzymes involved in the biosynthetic pathway.
  • Understanding the regulatory proteins that control this compound synthesis. | - Identification of candidate genes for the biosynthetic gene cluster.
  • Insights into the regulation of this compound production.
  • Discovery of novel enzymes with potential biotechnological applications. | | Integrated Omics | - Combining metabolomic and proteomic data to build a comprehensive model of biosynthesis. | - A holistic view of the biological processes governing this compound production.
  • Stronger evidence for the function of specific genes and proteins. |
  • In Silico Modeling and Computational Chemistry in this compound Research

    In silico modeling and computational chemistry have become indispensable tools in natural product research, offering insights that can be difficult to obtain through experimental methods alone. nih.govnih.gov These techniques can be applied to this compound to predict its three-dimensional structure, understand its chemical properties, and model its interactions with biological targets. mdpi.comresearchgate.netmdpi.comnih.gov

    Computational methods like Density Functional Theory (DFT) can be used to calculate various molecular properties, such as vibrational frequencies and chemical shifts, which can aid in the structural elucidation and confirmation of this compound and its analogs. ias.ac.inweizmann.ac.il Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of the this compound macrocycle, which is crucial for its biological activity. These simulations model the movement of atoms over time, revealing the molecule's preferred shapes and how it might adapt to bind to a target. mdpi.com

    Furthermore, molecular docking studies can predict how this compound might interact with specific proteins. mdpi.comnih.gov By computationally placing the this compound molecule into the binding site of a target protein, researchers can estimate the strength of the interaction and identify key amino acid residues involved in binding. This information is invaluable for hypothesizing its mechanism of action and for guiding the design of future experiments.

    Table 2: Computational Approaches in this compound Studies

    Computational Method Application Area Potential Insights

    | Density Functional Theory (DFT) | Structure Elucidation | - Prediction of NMR and IR spectra to confirm chemical structure.

  • Calculation of electronic properties and chemical reactivity. | | Molecular Dynamics (MD) Simulation | Conformational Analysis | - Understanding the flexibility and stable conformations of the macrocycle.
  • Simulating interactions with solvent and biological membranes. | | Molecular Docking | Target Identification | - Predicting binding modes and affinities to potential protein targets.
  • Generating hypotheses about the mechanism of action. |
  • Prospects for Medicinal Chemistry and Chemical Biology Applications

    While the biological activities of this compound are not yet fully exploited, its unique cyclic depsipeptide structure makes it an interesting scaffold for medicinal chemistry and chemical biology. nih.gov The synthesis of structural analogs is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov By systematically modifying the amino acid and hydroxy acid residues of this compound, it may be possible to develop new derivatives with enhanced or novel biological activities.

    Chemical biology tools could also be developed from this compound. For example, by attaching a fluorescent tag or a reactive group to the molecule, researchers could create chemical probes to visualize its localization within cells or to identify its direct binding partners. These probes are powerful tools for dissecting the molecular mechanisms underlying the biological effects of natural products.

    Gaps in Current Understanding and Emerging Research Avenues

    Despite the advancements, significant gaps remain in our knowledge of this compound. The complete biosynthetic pathway, including all the enzymes and their precise functions, has not been fully elucidated. The specific biological target(s) and the molecular mechanism of action for its observed activities are also largely unknown. Furthermore, the full spectrum of its biological activities has yet to be explored.

    Emerging research avenues will likely focus on addressing these gaps. The application of the advanced techniques described above will be central to this effort. Key future directions include:

    Complete Elucidation of the BGC: Using a combination of genomics, transcriptomics, and gene knockout experiments to functionally characterize every gene in the this compound biosynthetic gene cluster.

    Target Identification and Validation: Employing chemical proteomics and in silico target prediction to identify the cellular binding partners of this compound and validate these interactions experimentally.

    Biosynthetic Engineering: Leveraging the knowledge of the BGC to engineer the producing fungus for higher yields or for the production of novel, "unnatural" sporidesmolides with potentially improved properties.

    Expanded Biological Screening: Testing this compound and its synthetic analogs against a wider range of biological targets, including various cancer cell lines, pathogenic microbes, and agriculturally relevant pests.

    By integrating these modern research strategies, the scientific community can look forward to a more complete understanding of this compound, paving the way for potential applications in medicine, agriculture, and biotechnology.

    Q & A

    Q. What are the key structural features of Sporidesmolide I, and how were they originally determined?

    this compound is a cyclodepsipeptide containing alternating D- and L-amino acids. Its structure was first elucidated using a combination of chemical degradation, optical rotation analysis, and early spectroscopic methods. D. W. Russell (1962) identified its cyclic nature and stereochemistry by hydrolyzing the compound to isolate amino acid residues and comparing their optical activity to known standards . Subsequent X-ray crystallography or nuclear magnetic resonance (NMR) studies are recommended for modern validation.

    Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

    The first total synthesis was achieved by Shemyakin et al. (1963) using stepwise peptide coupling and macrocyclization under mild acidic conditions. Key steps include protecting group strategies for sensitive amino acids (e.g., β-hydroxy acids) and optimizing reaction temperatures to prevent epimerization. Researchers should reference Russell’s biosynthetic studies (1972) for insights into natural enzymatic pathways that could inform synthetic efficiency .

    Q. How can researchers address solubility challenges when working with this compound in vitro?

    this compound is highly soluble in chloroform but poorly soluble in water. For biological assays, dimethyl sulfoxide (DMSO) or ethanol (70–90%) is recommended for initial dissolution, followed by dilution in aqueous buffers. Sonication and controlled heating (≤40°C) can mitigate aggregation .

    Advanced Research Questions

    Q. How can contradictions in reported bioactivity data for this compound be resolved?

    Discrepancies in bioactivity (e.g., antifungal potency) may arise from variations in strain specificity, assay conditions, or compound purity. To standardize results:

    • Use HPLC-purified samples (>95% purity, as per modern standards).
    • Include positive controls (e.g., amphotericin B for antifungal assays).
    • Replicate studies across multiple cell lines or microbial strains .

    Q. What methodological approaches are suitable for studying the conformational dynamics of this compound in solution?

    Advanced techniques include:

    • Circular Dichroism (CD) Spectroscopy : To monitor chiral centers and secondary structure in solvents mimicking physiological conditions.
    • Molecular Dynamics Simulations : To predict membrane interaction mechanisms based on hydrophobicity profiles. Cross-validate findings with solid-state NMR or cryo-electron microscopy for high-resolution insights .

    Q. How can researchers optimize the isolation of this compound from fungal cultures while minimizing co-contaminants?

    • Extraction : Use ethyl acetate partitioning followed by silica gel chromatography.
    • Detection : Leverage LC-MS/MS with m/z 639.4 ([M+H]⁺) for targeted isolation.
    • Purity Validation : Combine HPLC with evaporative light scattering detection (ELSD) to avoid UV-inactive contaminants .

    Q. What strategies are effective for resolving ambiguities in stereochemical assignments of this compound derivatives?

    • X-ray Crystallography : Definitive for absolute configuration.
    • Marfey’s Analysis : Post-hydrolysis derivatization to assign D/L-amino acids.
    • Comparative Optical Rotation : Benchmark against Russell’s original data ([α]D¹⁷ = -217° in chloroform) .

    Methodological and Reproducibility Considerations

    Q. How should researchers design studies to investigate this compound’s mechanism of action against microbial targets?

    • Phase 1 (In Vitro) : Conduct time-kill assays and membrane permeability tests (e.g., propidium iodide uptake).
    • Phase 2 (Omics) : Use transcriptomics/proteomics to identify disrupted pathways.
    • Controls : Include Sporidesmolide II/III analogs to assess structure-activity relationships .

    Q. What are common pitfalls in interpreting mass spectrometry (MS) data for this compound, and how can they be avoided?

    • Adduct Formation : Use high-resolution MS (HRMS) to distinguish [M+Na]⁺ (m/z 661.4) from [M+H]⁺.
    • In-source Fragmentation : Reduce ionization energy to prevent decomposition.
    • Quantification : Pair MS with NMR for absolute concentration determination .

    Q. How can computational models enhance the study of this compound’s environmental stability and degradation products?

    • QSPR Modeling : Predict hydrolysis rates based on solvent pH and temperature.
    • DFT Calculations : Map reactive sites for oxidative degradation.
      Validate models with experimental LC-MS/MS data under controlled abiotic conditions .

    Data Contradiction and Validation

    Q. Why do some studies report conflicting melting points for this compound, and how can this be addressed?

    Early studies (e.g., Russell, 1960) reported mp 261–263°C, but variations may arise from polymorphic forms or impurities. Recommendations:

    • Use differential scanning calorimetry (DSC) with a controlled heating rate (5°C/min).
    • Confirm crystallinity via powder XRD .

    Q. What steps ensure reproducibility in bioassays involving this compound?

    • Standardized Stock Solutions : Prepare fresh in DMSO and verify concentrations via UV/Vis (if chromophores exist) or quantitative NMR (qNMR).
    • Blind Testing : Collaborate with independent labs to validate bioactivity claims .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.